N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-16(2,3)21-13-12(8-18-21)15(24)20(9-17-13)19-14(23)10-5-4-6-11(7-10)22(25)26/h4-9H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDPCRFKATRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, and the nitrobenzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the tert-butyl group could result in various alkylated or arylated derivatives.
Scientific Research Applications
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Spectral Properties
The target compound’s structure aligns with pyrazolo[3,4-d]pyrimidine derivatives reported in Figure 15 (), which include substituents such as phenyl, anilino, piperidine, and imidazole groups. Key distinctions:
- Tert-butyl vs. phenyl groups : The tert-butyl group in the target compound may reduce π-π stacking interactions but improve lipophilicity compared to phenyl-substituted analogues like 1-phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Figure 15J) .
- 3-Nitrobenzamide vs. acetohydrazide: The 3-nitrobenzamide substituent differs from acetohydrazide derivatives (e.g., Figure 15K), which exhibit EGFR inhibition (IC50: 0.186 µM for compound 237) .
Spectral Data Comparison
| Compound | C=O IR (cm⁻¹) | Key Substituents | Reference |
|---|---|---|---|
| Target compound | ~1700* | tert-butyl, 3-nitrobenzamide | - |
| Compound 1 () | 1703 | phenoxy, pyrido-triazolo | |
| Compound 237 () | - | benzylidene acetohydrazide |
*Predicted based on analogues.
EGFR Inhibition and Apoptosis
Pyrazolo[3,4-d]pyrimidines with acetohydrazide substituents (e.g., compound 237) show EGFR inhibition (IC50: 0.186 µM) and apoptosis induction (34.55 ± 2.381 µM in MCF-7 cells) . The target compound’s nitrobenzamide group may similarly target the ATP-binding pocket, though its IC50 remains uncharacterized.
Anticancer Activity
Urea derivatives (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea) demonstrate in vivo anticancer activity, suggesting that the benzamide group in the target compound could be optimized for enhanced efficacy .
Data Tables
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Q & A
Basic: What synthetic methodologies are optimal for synthesizing N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with 3-nitrobenzamide requires amidation or coupling reactions. Key parameters include:
- Temperature control : Reactions are often conducted under reflux (80–120°C) to enhance reactivity while minimizing side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or THF may be used for crystallization .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or coupling agents (EDC/HOBt) optimize amide bond formation .
Post-synthesis, column chromatography or recrystallization ensures >95% purity .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ peak matching C₁₇H₁₈N₆O₄) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Advanced: What experimental strategies elucidate its enzyme inhibition mechanisms?
Answer:
Mechanistic studies combine:
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or phosphatases) under varied ATP concentrations to determine competitive/non-competitive inhibition .
- X-ray crystallography : Resolve binding modes with target enzymes (e.g., hydrogen bonding between the nitro group and catalytic lysine residues) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG, Kd) and thermodynamic profiles .
Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?
Answer:
SAR studies systematically modify substituents:
- Nitrobenzamide moiety : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Pyrimidine core : Introduce methyl or halogens at C3/C4 to improve metabolic stability .
- tert-butyl group : Test smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance .
Bioassays (e.g., cell viability assays, kinase profiling) prioritize derivatives with sub-μM IC₅₀ and low cytotoxicity .
Advanced: What computational approaches predict biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to prioritize targets (e.g., EGFR, VEGFR2) based on docking scores (<-9.0 kcal/mol) .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement .
- MD simulations : Assess binding stability over 100-ns trajectories (RMSD <2.0 Å) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Validate antiproliferative activity via both MTT and clonogenic assays .
- Pharmacokinetic profiling : Measure plasma stability (t₁/₂ >2 h) and microsomal metabolism to rule out false positives .
- Batch reproducibility : Re-synthesize compounds under standardized conditions and re-test .
Advanced: What formulation challenges arise due to physicochemical properties?
Answer:
The compound’s low aqueous solubility (<10 μg/mL) and high logP (~3.5) necessitate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
